molecular formula BaOSn B082583 Barium tin trioxide CAS No. 12009-18-6

Barium tin trioxide

Cat. No.: B082583
CAS No.: 12009-18-6
M. Wt: 272.04 g/mol
InChI Key: BOGASOWHESMEKT-UHFFFAOYSA-N
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Description

Historical Development of this compound Research

The systematic investigation of this compound began in the early 2000s, with the compound first catalogued in chemical databases around 2005. However, the material remained largely unexplored until breakthrough discoveries in the 2010s revealed its extraordinary electronic properties. The pivotal moment in this compound research occurred when investigators discovered unprecedented room-temperature electron mobility values exceeding 300 cm²V⁻¹s⁻¹ in lanthanum-doped crystals. This discovery marked a fundamental shift in the field, as previous transparent conducting oxides had achieved mobilities below 10 cm²V⁻¹s⁻¹ for over fifty years.

The historical trajectory of this compound research demonstrates a clear evolution from basic characterization studies to sophisticated applications research. Early synthesis efforts focused on conventional solid-state reaction methods, requiring temperatures exceeding 1200°C for phase-pure material formation. These high-temperature requirements initially limited practical applications and hindered detailed property investigations. The development of alternative synthesis routes, including solution combustion techniques and hydrothermal methods, represented crucial milestones that enabled the production of nanocrystalline materials at significantly reduced temperatures.

The recognition of this compound as a member of the perovskite family provided important context for understanding its properties within the broader framework of oxide materials science. Unlike the extensively studied barium titanate, which was discovered during World War II and became the most widely used ferroelectric material, this compound emerged during the modern era of electronic materials research when sophisticated characterization techniques and theoretical modeling capabilities were already available.

Research momentum accelerated dramatically following the demonstration of room-temperature conductivities exceeding 10⁴ S cm⁻¹ in thin films. This achievement placed perovskite oxide semiconductors on par with highly successful compound semiconductor systems for the first time, fundamentally altering perceptions about the potential of oxide-based electronics operating at room temperature.

Significance in Perovskite Materials Science

This compound occupies a unique position within perovskite materials science due to its exceptional combination of properties that are rarely observed simultaneously in oxide systems. The compound crystallizes in the ideal cubic perovskite structure with space group Pm3m, where barium atoms occupy the twelve-coordinate A-sites, tin atoms reside in the six-coordinate B-sites within oxygen octahedra, and oxygen atoms form the anionic framework. This structural arrangement enables the remarkable electronic properties that distinguish this compound from other perovskite oxides.

The significance of this compound extends beyond its individual properties to its role in advancing fundamental understanding of transport phenomena in perovskite oxides. Theoretical investigations reveal that the high mobility originates from several interconnected factors: a small effective mass resulting from ideal tin-oxygen-tin bonding in the cubic perovskite network, minimal disorder effects due to doping occurring away from the primary conduction pathway, and reduced carrier scattering facilitated by the high dielectric constant. These insights have profound implications for the design of next-generation perovskite-based electronic materials.

The compound's wide bandgap of approximately 3.1 eV, combined with its n-type semiconducting behavior, positions it as an ideal candidate for transparent conducting applications. Unlike conventional transparent conducting oxides such as indium tin oxide, this compound maintains excellent optical transparency while achieving superior electrical performance. The optical bandgap measurements reveal both direct and indirect transitions, with estimated values of 3.10 eV and 2.95 eV respectively, indicating complex electronic structure characteristics that contribute to its unique optoelectronic properties.

Temperature-dependent studies demonstrate remarkable thermal stability, with electrical properties showing minimal degradation even at 500°C in air. This exceptional thermal stability, combined with excellent oxygen stability, distinguishes this compound from many other electronic materials that suffer performance degradation under operating conditions. The thermal expansion behavior follows a two-phonon model with distinct Debye temperatures of 307 K and 950 K, providing insights into the compound's phonon properties and their relationship to electrical transport.

Current Research Trends and Challenges

Contemporary research in this compound encompasses multiple interconnected themes that address both fundamental scientific questions and practical application requirements. Doping strategies represent a primary focus area, with lanthanum substitution on barium sites emerging as the most successful approach for achieving high carrier concentrations while maintaining excellent mobility. Systematic investigations reveal that mobility values of 200-300 cm²V⁻¹s⁻¹ can be maintained across a broad doping range from 1.0×10¹⁹ to 4.0×10²⁰ cm⁻³, demonstrating remarkable consistency compared to other semiconductor systems.

Property Undoped BaSnO₃ La-doped BaSnO₃ (Bulk) La-doped BaSnO₃ (Film)
Bandgap (eV) 3.1 3.1 3.1
Mobility (cm²V⁻¹s⁻¹) - 320 70-183
Carrier Concentration (cm⁻³) - 1.0×10²⁰ 6×10¹⁹-1×10²⁰
Conductivity (S cm⁻¹) - ~10⁴ 2×10³-3×10³

Synthesis optimization remains a critical research frontier, with investigators developing innovative approaches to reduce processing temperatures and improve material quality. The breakthrough achievement of phase-pure this compound formation at temperatures as low as 130°C through alcohol-assisted solution combustion represents a paradigm shift that enables integration with temperature-sensitive device architectures. This low-temperature synthesis capability is particularly significant for applications in heterojunction silicon solar cells and perovskite-based photovoltaic devices where thermal budgets are severely constrained.

Thin film growth presents ongoing challenges related to substrate-induced effects and defect formation. The significant mobility difference between bulk single crystals and epitaxial films is largely attributed to substrate-induced misfit and threading dislocations that introduce charged defects and compensating carriers. Advanced epitaxial growth techniques using hybrid molecular beam epitaxy have achieved notable success in producing high-quality films with room-temperature mobilities up to 120 cm²V⁻¹s⁻¹ at carrier concentrations above 3×10²⁰ cm⁻³.

Emerging research directions include the investigation of metallic line defects that exhibit unique electronic properties within the wide-bandgap matrix. These one-dimensional defects, composed of tin and oxygen atoms, demonstrate metallic characteristics and preferentially attract lanthanum dopants, creating locally modified electronic structures that may influence overall transport properties. Advanced characterization techniques including atomic-resolution scanning transmission electron microscopy and electron energy-loss spectroscopy have enabled unprecedented insights into these defect structures and their electronic properties.

Thermoelectric applications represent an expanding research area, with theoretical investigations predicting remarkable figure-of-merit values for both n-type and p-type doped materials. First-principles calculations suggest ZT values of 0.37 for n-type and 1.52 for p-type doping at 900 K, positioning this compound as a promising candidate for high-temperature thermoelectric applications.

Review of Academic Literature and Knowledge Gaps

The academic literature on this compound reveals a rapidly expanding field characterized by significant achievements alongside persistent knowledge gaps that require systematic investigation. Comprehensive reviews of electronic structure studies demonstrate excellent agreement between experimental measurements and theoretical predictions using state-of-the-art many-body perturbation theory. High-energy-resolution electron energy-loss spectroscopy measurements on defect-free single crystal regions have successfully captured weak excitations below the optical gap, attributed to indirect transitions activated by phonon-induced symmetry lowering.

Despite substantial progress in understanding fundamental properties, several critical knowledge gaps persist in the literature. The exact mechanisms governing mobility limitations in thin films remain incompletely understood, although substantial evidence points to dislocation-related scattering as a primary factor. Systematic investigations comparing stoichiometric and non-stoichiometric compositions reveal complex relationships between defect chemistry and transport properties, but comprehensive theoretical frameworks for predicting these relationships are still developing.

Research Area Current Understanding Knowledge Gaps
Electronic Structure Well-characterized band structure and density of states Detailed defect state characterization
Transport Properties High mobility mechanisms identified Thin film mobility optimization
Synthesis Multiple routes demonstrated Scalable manufacturing processes
Applications Transparent conductor proof-of-concept Device integration challenges

Synthesis literature reveals significant diversity in preparation methods, yet systematic comparisons of material quality and properties across different synthesis routes remain limited. The alcohol-assisted solution combustion technique represents a notable advancement in low-temperature synthesis, but comprehensive studies comparing this approach with conventional methods in terms of resulting material properties are lacking. Similarly, while hydrothermal synthesis routes have been demonstrated, optimization of these processes for specific applications requires further investigation.

The thermoelectric properties literature, while promising, relies heavily on theoretical predictions with limited experimental validation. The significant discrepancy between predicted and experimentally measured values in some studies highlights the need for more sophisticated theoretical models that account for real material characteristics including grain boundaries, defects, and non-stoichiometry effects.

Band gap engineering through chemical substitution represents an active research area with substantial potential, yet systematic studies covering wide compositional ranges remain limited. While successful demonstrations of band gap tuning from 3 to 4 eV through strontium, lead, and bismuth substitution have been reported, the underlying physical mechanisms governing these changes require deeper investigation, particularly regarding mixed-valence effects and clustering phenomena.

The electromagnetic shielding applications literature demonstrates promising performance characteristics, with highly crystalline lanthanum-doped films achieving X-band electromagnetic shielding effectiveness of approximately 25.9 dB while maintaining 80% visible transmittance. However, systematic optimization studies relating crystallinity, doping concentration, and film thickness to shielding performance across different frequency ranges remain underdeveloped.

Properties

CAS No.

12009-18-6

Molecular Formula

BaOSn

Molecular Weight

272.04 g/mol

IUPAC Name

barium(2+);oxygen(2-);tin(4+)

InChI

InChI=1S/Ba.O.Sn

InChI Key

BOGASOWHESMEKT-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Sn+4].[Ba+2]

Canonical SMILES

O=[Sn].[Ba]

Origin of Product

United States

Preparation Methods

Table 1: Tin Leaching Efficiency vs. NaOH Concentration

NaOH (g)8910121420
Sn Yield (%)59.974.185.689.696.599.5

This method achieves 99.5% tin recovery with 20 g NaOH but requires stringent control over washing steps to minimize Na₂O impurities (<0.05%).

Auto-Combustion Synthesis

Auto-combustion synthesis using glycine as a fuel offers a low-temperature route for nanocrystalline BaSnO₃. Stoichiometric mixtures of Ba(NO₃)₂·6H₂O, Sn(NO₃)₂·6H₂O, and glycine (1:1:4 molar ratio) are dissolved in water, evaporated to form a gel, and ignited at 170–180°C. The exothermic reaction produces ultrafine powders, which are subsequently calcined at 600°C for 4 hours.

Key Advantages:

  • Particle Size : 20–50 nm.

  • Specific Surface Area : 17–25 m²/g.

  • Phase Purity : Single-phase perovskite confirmed by XRD.

Hydrothermal Synthesis

Hydrothermal methods enable precise control over particle size and morphology. Lü’s dissertation details the synthesis of BaSnO₃ from SnO₂·xH₂O and Ba(OH)₂ under alkaline conditions (pH 12–13) at 200°C. Peptization with ammonia and surfactant modification (Genapol X-080) reduces agglomeration, yielding particles with:

  • Size : 10–30 nm.

  • Surface Area : Up to 57.0 m²/g.

Table 2: Hydrothermal Conditions vs. Surface Area

ParameterStandardPeptizedModified
Surface Area (m²/g)17.035.257.0

Metal Alkoxide Route

The metal alkoxide method involves synthesizing a bimetallic precursor, BaSn(OPri)₆, through refluxing barium and tin isopropoxides. Hydrolysis and calcination at 550°C yield BaSnO₃ with:

  • Particle Size : 20–60 nm.

  • Agglomeration : High due to phase transformation above 550°C.

Challenges:

  • Precursor stability requires anhydrous conditions.

  • Post-synthesis redispersion (e.g., with triethanolamine) is needed for ceramic processing.

Doped BaSnO₃ Synthesis

Doping with antimony (Sb) enhances electrical conductivity for gas sensing applications. Replacing 10 at.% Sn⁴⁺ with Sb⁵⁰ creates oxygen vacancies, improving charge carrier density:
BaSn0.9Sb0.1O3\text{BaSn}_{0.9}\text{Sb}_{0.1}\text{O}_3

  • Conductivity Increase : 3 orders of magnitude vs. undoped BaSnO₃.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodTemperature (°C)Particle Size (nm)Surface Area (m²/g)
Solid-State1200–14002000–4000<1
Coprecipitation80–120100–5005–10
Auto-Combustion60020–5017–25
Hydrothermal20010–3035–57
Metal Alkoxide55020–6017.0

Chemical Reactions Analysis

Types of Reactions: Barium tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.

    Reduction: It can be reduced using hydrogen gas or other reducing agents at high temperatures.

    Substitution: this compound can undergo substitution reactions with other metal oxides, leading to the formation of doped compounds with altered properties.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of lower oxidation state compounds.

    Substitution: Formation of doped this compound with modified electrical and structural properties.

Scientific Research Applications

Barium tin trioxide has a wide range of scientific research applications:

    Electronics: Used in the fabrication of capacitors, resistors, and other electronic components due to its high dielectric constant and electrical conductivity.

    Materials Science: Employed in the development of advanced ceramics and composite materials.

    Catalysis: Acts as a catalyst in various chemical reactions, including oxidation and reduction processes.

    Biomedical Applications: Investigated for potential use in medical imaging and drug delivery systems due to its biocompatibility and unique optical properties.

Mechanism of Action

The mechanism of action of barium tin trioxide is primarily related to its perovskite structure, which allows for high ionic mobility and electrical conductivity. The compound interacts with various molecular targets and pathways, including:

    Ionic Conduction: Facilitates the movement of ions through its crystal lattice, making it suitable for use in solid oxide fuel cells and other electrochemical devices.

    Catalytic Activity: Provides active sites for chemical reactions, enhancing the efficiency of catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium Titanate (BaTiO₃)

  • Structure/Composition: Both BaSnO₃ and BaTiO₃ adopt the perovskite structure. However, the B-site cation differs (Sn⁴⁺ in BaSnO₃ vs. Ti⁴⁺ in BaTiO₃), leading to distinct electronic properties.
  • Applications: Barium titanate (CAS 12047-27-7) is a well-known ferroelectric material used in multilayer capacitors and piezoelectric devices . In contrast, BaSnO₃ is studied for its high electron mobility and optical transparency, making it suitable for transparent electronics .

Barium Oxide (BaO)

  • Structure/Composition: BaO (CAS 1304-28-5) is a simple binary oxide with a cubic rock-salt structure, lacking the ternary complexity of BaSnO₃ .
  • Applications: BaO is primarily used in glass manufacturing and as a precursor for other barium compounds. Unlike BaSnO₃, it lacks catalytic or semiconducting utility.

Barium Peroxide (BaO₂)

  • Structure/Composition: BaO₂ (CAS 1304-29-6) contains a peroxide ion (O₂²⁻), unlike the oxide ions in BaSnO₃ .
  • Applications: BaO₂ serves as an oxidizing agent in pyrotechnics and organic synthesis, contrasting with BaSnO₃’s electronic applications.

Barium Metaborate (Ba(BO₂)₂)

  • Structure/Composition: This compound incorporates borate anions (BO₂⁻), differing from the SnO₃ framework in BaSnO₃ .

Barium Fluoride (BaF₂)

  • Structure/Composition: BaF₂ (CAS 7787-32-8) is an ionic crystal with a fluorite structure, contrasting with the perovskite lattice of BaSnO₃ .
  • Applications: BaF₂ is employed in optics due to its IR transparency, while BaSnO₃ is explored for visible-light transparency in electronics.

Data Tables

Table 1: Comparative Overview of Barium-Based Compounds

Compound CAS Number Formula Structure Key Applications
Barium Tin Trioxide 12009-18-6 BaSnO₃ Perovskite Transparent electronics, gas sensors
Barium Titanate 12047-27-7 BaTiO₃ Perovskite Capacitors, piezoelectrics
Barium Oxide 1304-28-5 BaO Rock-salt Glass production, precursors
Barium Peroxide 1304-29-6 BaO₂ Tetragonal Oxidizing agents, pyrotechnics
Barium Metaborate 13701-59-2 Ba(BO₂)₂ Layered Flame retardants, coatings
Barium Fluoride 7787-32-8 BaF₂ Fluorite IR optics, scintillators

Q & A

Basic Research Questions

Q. What are the common synthesis methods for barium tin trioxide, and how do they influence its structural properties?

  • Methodological Answer : BaSnO₃ is typically synthesized via solid-state reaction (e.g., calcining BaCO₃ and SnO₂ at 1200–1400°C) or wet-chemical methods like sol-gel (using alkoxide precursors) and hydrothermal routes. The choice of method affects crystallinity, particle size, and stoichiometry. For example, sol-gel yields finer particles (<100 nm) compared to solid-state synthesis (~1–5 µm). Phase purity should be verified via XRD, and annealing temperature optimization is critical to avoid secondary phases like BaCO₃ .

Q. What characterization techniques are essential for confirming phase purity and stoichiometry of this compound?

  • Methodological Answer :

  • XRD : To identify crystal structure (perovskite cubic phase, space group Pm3mPm\overline{3}m) and detect impurities (e.g., unreacted SnO₂).
  • SEM-EDS/TEM : For morphology analysis and elemental mapping to confirm Ba:Sn:O ratios.
  • XPS : To verify oxidation states (Sn⁴⁺, Ba²⁺) and surface composition.
  • TGA/DSC : To assess thermal stability and decomposition pathways.
    Standardized protocols from ISO 15202 and GB/T 6150 series (e.g., flame atomic absorption spectroscopy) can quantify trace metal impurities .

Q. What are the key chemical stability considerations for BaSnO₃ under environmental conditions?

  • Methodological Answer : BaSnO₃ exhibits amphoteric behavior due to its SnO₂ component, making it stable in neutral conditions but reactive in strong acids (e.g., HCl) or bases (e.g., NaOH). Accelerated aging tests (exposure to 85°C/85% RH) and pH-dependent leaching studies are recommended. Thermal stability up to 1000°C is typical, but prolonged heating in reducing atmospheres may reduce Sn⁴⁺ to Sn²⁺, altering electronic properties .

Q. What safety protocols are advised for handling BaSnO₃ given limited toxicological data?

  • Methodological Answer : Treat BaSnO₃ as a hazardous barium compound. Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation of nanoparticles, and store in airtight containers. Waste disposal should follow protocols for heavy metal oxides. Toxicity screening (e.g., Ames test) is recommended for novel applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported electronic properties, such as bandgap variations (3.1–4.2 eV)?

  • Methodological Answer : Bandgap variations arise from synthesis-induced defects (e.g., oxygen vacancies), doping, or measurement techniques. Use UV-Vis diffuse reflectance with Tauc plots for indirect bandgap estimation, complemented by ellipsometry for direct transitions. Control oxygen partial pressure during synthesis to minimize vacancy formation. Cross-validate with DFT simulations to correlate experimental and theoretical values .

Q. What methodological considerations are critical for doping BaSnO₃ with transition metals (e.g., La³⁺, Sb⁵⁺) to enhance photocatalytic activity?

  • Methodological Answer :

  • Dopant Selection : Choose ions with ionic radii compatible with Sn⁴⁺ (e.g., Sb⁵⁺ for n-type doping) to minimize lattice strain.
  • Synthesis : Use co-precipitation or combustion methods for uniform doping. Monitor doping levels via ICP-OES.
  • Characterization : Employ PL spectroscopy to study charge carrier recombination and EPR to detect defect states.
  • Activity Testing : Use methylene blue degradation under UV/visible light with controlled pH and catalyst loading .

Q. How can advanced spectroscopic methods elucidate surface chemistry and defect states in BaSnO₃?

  • Methodological Answer :

  • XPS : Identify surface oxygen vacancies (O 1s peak at ~531 eV) and adsorbed species.
  • EPR : Detect unpaired electrons associated with Sn³⁺ or oxygen vacancies.
  • In Situ Raman : Monitor phase transitions or redox processes under operational conditions (e.g., high temperature).
  • HAADF-STEM : Resolve atomic-column defects (e.g., cation vacancies) .

Q. What computational approaches are suitable for modeling BaSnO₃’s electronic structure and defect thermodynamics?

  • Methodological Answer :

  • DFT : Use VASP or Quantum ESPRESSO with Hubbard UU correction (e.g., USn=46eVU_{\text{Sn}} = 4–6 \, \text{eV}) to account for strong electron correlations.
  • MD Simulations : Study ion migration pathways (e.g., O²⁻ diffusion) using LAMMPS with ReaxFF potentials.
  • Machine Learning : Train models on experimental datasets to predict dopant effects on conductivity .

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